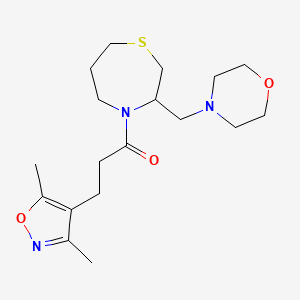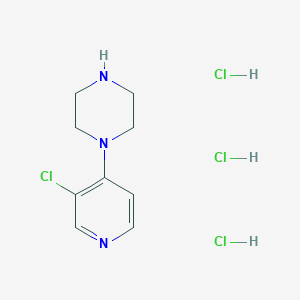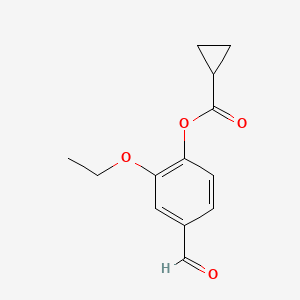
SB-203580 analogue (4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB-203580 analogue (4) is a chemical compound known for its role as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is widely used in scientific research to study the p38 MAPK signaling pathway, which is involved in cellular responses to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SB-203580 analogue (4) involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:
Formation of the imidazole ring: This is typically achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate.
Substitution reactions: The imidazole ring is then functionalized with various substituents, such as fluorophenyl and bromophenyl groups, through nucleophilic substitution reactions.
Oxidation and reduction steps: These steps are used to introduce specific functional groups, such as methylsulfinyl, to the imidazole ring.
Industrial Production Methods
Industrial production of SB-203580 analogue (4) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
SB-203580 analogue (4) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce sulfoxides to sulfides.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted imidazoles, sulfoxides, and sulfones, which are crucial intermediates in the synthesis of SB-203580 analogue (4) .
Aplicaciones Científicas De Investigación
SB-203580 analogue (4) has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of p38 MAPK inhibition and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cell signaling studies to understand the role of p38 MAPK in cellular stress responses, apoptosis, and autophagy.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery.
Mecanismo De Acción
SB-203580 analogue (4) exerts its effects by inhibiting the catalytic activity of p38 MAPK. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation and activation of downstream targets such as MAPKAP kinase 2 and heat shock protein 27. This inhibition disrupts the signaling pathways involved in cellular stress responses, leading to reduced inflammation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
SB202190: Another p38 MAPK inhibitor with a similar structure but different selectivity profile.
Doramapimod (BIRB 796): A more potent p38 MAPK inhibitor with broader kinase selectivity.
Ralimetinib (LY2228820): A selective p38 MAPK inhibitor with potential therapeutic applications in cancer.
Uniqueness
SB-203580 analogue (4) is unique due to its high selectivity for p38 MAPK and its ability to inhibit specific downstream targets without affecting other kinases. This makes it a valuable tool for studying the p38 MAPK signaling pathway and developing targeted therapies .
Propiedades
IUPAC Name |
4-[2-(4-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3/c21-16-5-1-15(2-6-16)20-24-18(13-3-7-17(22)8-4-13)19(25-20)14-9-11-23-12-10-14/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECUPUQFBKLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2963932.png)





![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2963948.png)

![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)


![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)
